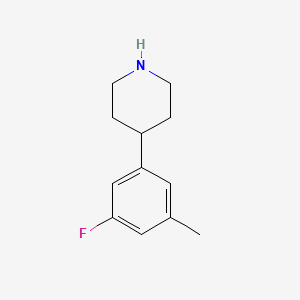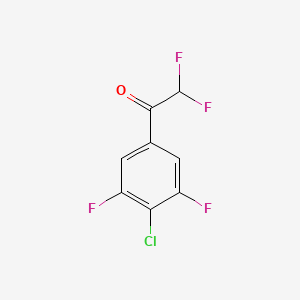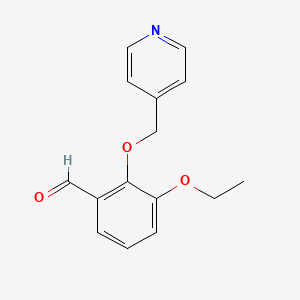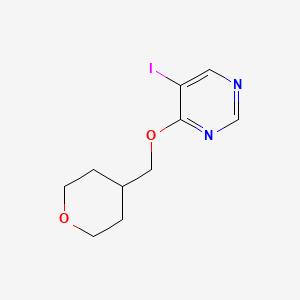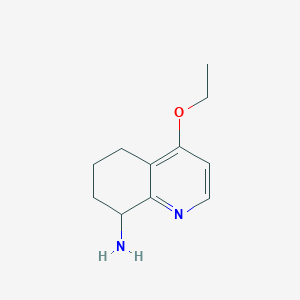
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato es un compuesto orgánico complejo conocido por sus características estructurales únicas y aplicaciones potenciales en diversos campos científicos. Este compuesto contiene múltiples grupos funcionales, incluyendo un grupo ciano, un anillo tioxo-tiazolidina y una porción benzoditiolato, que contribuyen a su diversa reactividad química y utilidad potencial en química sintética y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo tioxo-tiazolidina: Este paso involucra la ciclación de un precursor adecuado, como una tioamida, con un compuesto carbonílico halogenado en condiciones básicas para formar el anillo tioxo-tiazolidina.
Introducción del grupo ciano: El grupo ciano se puede introducir a través de reacciones de sustitución nucleofílica utilizando sales de cianuro.
Formación de la porción benzoditiolato: Este paso involucra la reacción de un haluro de bencilo adecuado con una sal de ditiocarbonato para formar el éster benzoditiolato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas mencionadas anteriormente, con enfoque en la escalabilidad, rendimiento y rentabilidad. Las consideraciones clave incluyen la selección de disolventes, catalizadores y condiciones de reacción que maximicen la eficiencia y minimicen los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano o al grupo carbonilo, lo que lleva a la formación de aminas o alcoholes, respectivamente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Nucleófilos como aminas, alcoholes o tioles se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Aminas, alcoholes
Sustitución: Varios benzoditiolatos sustituidos
Aplicaciones Científicas De Investigación
El 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: Investigado por su actividad biológica potencial, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su uso potencial en el desarrollo de fármacos, particularmente como un andamio para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluyendo polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, a través de sus grupos funcionales. El grupo ciano puede actuar como un electrófilo, mientras que el anillo tioxo-tiazolidina y la porción benzoditiolato pueden participar en reacciones redox y enlaces covalentes con biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentanoico
- Acetato de 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il
- Éster metílico de 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il
Unicidad
El 2-Ciano-5-oxo-5-(2-tioxo-tiazolidin-3-il)pentan-2-il benzoditiolato es único debido a la presencia de la porción benzoditiolato, que imparte una reactividad química distinta y aplicaciones potenciales en comparación con otros compuestos similares. Esta característica estructural permite interacciones únicas en sistemas químicos y biológicos, lo que lo convierte en un compuesto valioso para la investigación y aplicaciones industriales.
Propiedades
Número CAS |
887764-14-9 |
|---|---|
Fórmula molecular |
C16H16N2OS4 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
[2-cyano-5-oxo-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentan-2-yl] benzenecarbodithioate |
InChI |
InChI=1S/C16H16N2OS4/c1-16(11-17,23-14(20)12-5-3-2-4-6-12)8-7-13(19)18-9-10-22-15(18)21/h2-6H,7-10H2,1H3 |
Clave InChI |
QIRXXBPLVZFBKV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)N1CCSC1=S)(C#N)SC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
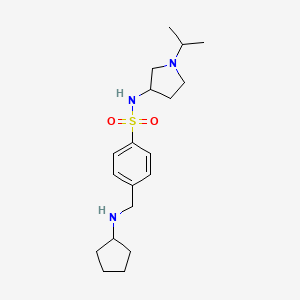



![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
